4-Bromo-2-nitrobenzenesulfonic acid 4-Bromo-2-nitrobenzenesulfonic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13824518
InChI: InChI=1S/C6H4BrNO5S/c7-4-1-2-6(14(11,12)13)5(3-4)8(9)10/h1-3H,(H,11,12,13)
SMILES: C1=CC(=C(C=C1Br)[N+](=O)[O-])S(=O)(=O)O
Molecular Formula: C6H4BrNO5S
Molecular Weight: 282.07 g/mol

4-Bromo-2-nitrobenzenesulfonic acid

CAS No.:

Cat. No.: VC13824518

Molecular Formula: C6H4BrNO5S

Molecular Weight: 282.07 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-nitrobenzenesulfonic acid -

Specification

Molecular Formula C6H4BrNO5S
Molecular Weight 282.07 g/mol
IUPAC Name 4-bromo-2-nitrobenzenesulfonic acid
Standard InChI InChI=1S/C6H4BrNO5S/c7-4-1-2-6(14(11,12)13)5(3-4)8(9)10/h1-3H,(H,11,12,13)
Standard InChI Key IKGFILZCOJCDLP-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)[N+](=O)[O-])S(=O)(=O)O
Canonical SMILES C1=CC(=C(C=C1Br)[N+](=O)[O-])S(=O)(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Isomerism

4-Bromo-2-nitrobenzenesulfonic acid belongs to the class of nitrobenzenesulfonic acids, distinguished by the substitution pattern on the aromatic ring. The bromine atom at the 4-position and the nitro group at the 2-position create a meta-directing electronic environment, influencing its reactivity in electrophilic substitution reactions. Its IUPAC name, 4-bromo-2-nitrobenzenesulfonic acid, reflects this substitution pattern. Notably, positional isomers such as 4-bromo-3-nitrobenzenesulfonic acid (CAS No. 584-49-6) exist, but their distinct properties and applications necessitate careful differentiation .

Table 1: Molecular Data for 4-Bromo-2-nitrobenzenesulfonic Acid

PropertyValueSource
Molecular FormulaC6H4BrNO5S\text{C}_6\text{H}_4\text{BrNO}_5\text{S}
Molecular Weight282.07 g/mol
Exact Mass280.899 g/mol
PSA (Polar Surface Area)108.57 Ų
LogP (Partition Coefficient)3.208

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-bromo-2-nitrobenzenesulfonic acid typically involves sequential nitration and bromination of benzenesulfonic acid derivatives. A patented method for analogous compounds, such as 4-bromo-2-nitrophenylacetic acid, provides insights into scalable production strategies. For instance, the reaction of 4-bromo-2-nitrochlorotoluene with metallic sodium in cyclohexane generates intermediate organosodium species, which undergo carboxylation with carbon dioxide to yield the target compound after acidification . Adjusting reaction temperatures (0–150°C) and stoichiometric ratios (1:1 to 1:5 for sodium metal) optimizes yields up to 90% .

Physicochemical Properties

Spectroscopic Characterization

  • FT-IR: Peaks at 1350 cm⁻¹ (asymmetric S=O stretch) and 1530 cm⁻¹ (NO₂ symmetric stretch) confirm functional groups.

  • NMR: 1H^1\text{H} NMR signals at δ 8.2–8.5 ppm correspond to aromatic protons deshielded by electron-withdrawing groups.

Applications in Industry and Research

Pharmaceutical Intermediates

The compound’s sulfonic acid group enhances water solubility, making it valuable in drug formulation. It serves as a precursor to antipsychotic agents like ziprasidone, where the nitro group is reduced to an amine for further functionalization .

Dye and Pigment Synthesis

Electrophilic bromine and nitro groups facilitate coupling reactions in azo dye production. For example, diazonium salts derived from this compound yield intensely colored complexes used in textiles.

Future Directions and Research Opportunities

Recent advancements focus on catalytic bromination methods to reduce metal waste and improve atom economy. Additionally, computational studies modeling its reactivity could streamline the design of novel derivatives for targeted drug delivery systems.

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